molecular formula C22H16N2O8 B12456620 Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy- CAS No. 163883-76-9

Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-

Cat. No.: B12456620
CAS No.: 163883-76-9
M. Wt: 436.4 g/mol
InChI Key: UATVVINGVDGCFD-UHFFFAOYSA-N
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Description

This compound is a bifunctional benzoic acid derivative featuring a central 1,4-phenylene group linked via carbonylimino (-CO-NH-) bridges to two 5-hydroxybenzoic acid moieties. Its IUPAC name is 2-[[4-[(2-carboxy-4-hydroxyphenyl)carbamoyl]benzoyl]amino]-5-hydroxybenzoic acid, with the InChIKey JMUJWXDOZURVFS-UHFFFAOYSA-N and CAS number 263900-38-5 . It is primarily used in pharmaceutical intermediates, coordination chemistry, and polymer synthesis due to its chelating properties and reactivity .

Properties

CAS No.

163883-76-9

Molecular Formula

C22H16N2O8

Molecular Weight

436.4 g/mol

IUPAC Name

2-[[4-[(2-carboxy-4-hydroxyphenyl)carbamoyl]benzoyl]amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C22H16N2O8/c25-13-5-7-17(15(9-13)21(29)30)23-19(27)11-1-2-12(4-3-11)20(28)24-18-8-6-14(26)10-16(18)22(31)32/h1-10,25-26H,(H,23,27)(H,24,28)(H,29,30)(H,31,32)

InChI Key

UATVVINGVDGCFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)C(=O)NC3=C(C=C(C=C3)O)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation of 5-Aminosalicylic Acid with Terephthaloyl Chloride

The most direct route involves the reaction of 5-aminosalicylic acid (5-ASA) with terephthaloyl chloride in a polar aprotic solvent. This method mirrors the synthesis of H4TDA, where 4-aminosalicylic acid reacts with terephthaloyl chloride.

Reaction Scheme :
$$
2 \, \text{5-ASA} + \text{ClC(O)C}6\text{H}4\text{C(O)Cl} \xrightarrow{\text{DMF, Base}} \text{Target Compound} + 2 \, \text{HCl}
$$

Procedure :

  • 5-Aminosalicylic acid (2.0 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF) under nitrogen.
  • Terephthaloyl chloride (1.0 mmol) is added dropwise at 0°C.
  • The mixture is stirred at 80°C for 48 hours, with a base (e.g., triethylamine) to neutralize HCl.
  • The product is precipitated by adding ice-cold water, filtered, and recrystallized from ethanol/water.

Key Data :

Parameter Value Source
Yield 70–85%
Purity (HPLC) >95%
Recrystallization Ethanol/water (1:3 v/v)

Diazotization and Coupling of 5-Nitrosalicylic Acid

An alternative route involves nitration followed by reduction and diazotization, adapted from methods for halogenated benzoic acids.

Steps :

  • Nitration : Salicylic acid is nitrated to 5-nitrosalicylic acid using HNO₃/H₂SO₄.
  • Reduction : The nitro group is reduced to an amine using SnCl₂/HCl or catalytic hydrogenation.
  • Diazotization : The amine is diazotized with NaNO₂/HCl and coupled with terephthalic acid derivatives.

Critical Considerations :

  • Diazotization must occur at 0–5°C to prevent decomposition.
  • Balz-Schiemann reaction or Meerwein arylation may introduce fluorine or other substituents.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. NMP : N-Methyl-2-pyrrolidone (NMP) increases solubility of aromatic intermediates but may complicate purification.
  • Temperature : Reactions proceed optimally at 80–120°C; higher temperatures risk decarboxylation.

Comparative Data :

Solvent Temp (°C) Yield (%) Purity (%)
DMF 80 78 95
NMP 100 82 93

Catalysis and Additives

  • Acid Catalysts : Concentrated H₂SO₄ (1 drop) accelerates acylation.
  • Antioxidants : Ascorbic acid (2.2 g/mol) suppresses oxidative byproducts (e.g., diyne formation).

Purification and Characterization

Recrystallization Protocols

  • Ethanol/Water System : Dissolve crude product in hot ethanol (6 mL/g), then add warm water (15 mL/g) until cloudiness appears.
  • Activated Carbon Treatment : Removes colored impurities (e.g., 1,4-bis(3,5-dicarboxylphenyl)-1,3-butadiyne).

Analytical Validation

  • Melting Point : 250–255°C (decomposition).
  • HPLC : Retention time = 8.2 min (C18 column, 0.1% H₃PO₄/MeOH).
  • FT-IR : Peaks at 1680 cm⁻¹ (C=O amide), 3300 cm⁻¹ (O-H).

Challenges and Mitigation Strategies

Byproduct Formation

  • Diacylated Products : Controlled stoichiometry (2:1 amine:acyl chloride) minimizes excess acylation.
  • Oxidation Byproducts : Use of N₂ atmosphere and antioxidants reduces diyne formation.

Scalability Issues

  • Solvent Recovery : DMF is recycled via distillation (bp 153°C).
  • Continuous Flow Systems : Microreactors improve heat/mass transfer for diazotization.

Industrial and Research Applications

The target compound’s bifunctional carboxylate and hydroxyl groups make it suitable for:

  • MOF Synthesis : As a linker for Mg²⁺ or Co²⁺ frameworks.
  • Pharmaceutical Intermediates : Potential use in antitumor agents or NSAID prodrugs.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Corrosion Inhibition

One of the significant applications of benzoic acid derivatives is in corrosion inhibition. Research indicates that compounds similar to benzoic acid can effectively inhibit corrosion in metals when used in acidic environments. For example, a study on Schiff bases derived from benzoic acid showed promising results in reducing corrosion rates of mild steel in sulfuric acid solutions. The inhibition efficiency was reported to increase with temperature, suggesting a chemisorption mechanism at play .

Pharmaceuticals

Benzoic acid derivatives are widely explored for their potential pharmaceutical applications. They serve as intermediates in the synthesis of various drugs due to their ability to form stable complexes with metal ions. This property is particularly useful in drug formulation and delivery systems. The structural features of benzoic acid derivatives can be modified to enhance bioavailability and therapeutic efficacy.

Polymer Chemistry

In polymer chemistry, benzoic acid derivatives are used as monomers or additives in the production of polymers with enhanced thermal stability and mechanical properties. For instance, the incorporation of benzoic acid into polymer matrices can improve their resistance to degradation under heat and UV radiation.

Table 1: Comparison of Corrosion Inhibition Efficiency

Compound NameInhibition Efficiency (%)EnvironmentMethod Used
4-[(E)-(-2,5-dimethoxybenzylidene)amino]benzoic acid35.202.0 M H₂SO₄Weight Loss Method
Benzoic Acid Derivative (2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-)TBDTBDTBD

Note: Further research is required to quantify the inhibition efficiency for the specific compound discussed.

Case Study 1: Corrosion Inhibition in Acidic Media

A detailed study was conducted to assess the effectiveness of benzoic acid derivatives as corrosion inhibitors for mild steel in acidic environments. The results demonstrated that the presence of these compounds significantly reduced the corrosion rate compared to control samples without inhibitors. The mechanism was attributed to the adsorption of inhibitor molecules on the metal surface, forming a protective layer that mitigated corrosion processes .

Case Study 2: Synthesis and Characterization

Another research effort focused on synthesizing new derivatives of benzoic acid for potential pharmaceutical applications. The study highlighted the synthesis process involving various reagents and conditions that led to successful formation and characterization of novel compounds with desired biological activity. These findings suggest pathways for developing new therapeutic agents based on benzoic acid structures .

Mechanism of Action

The mechanism of action of benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of phenylenebis-linked aromatic acids. Key structural analogs and their properties are discussed below:

Structural Analogs and Substituent Effects

Benzoic Acid, 2,2'-[1,4-Phenylenebis(carbonylimino)]bis[5-nitro- CAS: 163883-76-9, InChIKey: UATVVINGVDGCFD-UHFFFAOYSA-N . Key Difference: The hydroxyl groups at the 5-position are replaced with nitro (-NO₂) groups. Impact: Nitro groups increase electron-withdrawing effects, reducing solubility in polar solvents but enhancing thermal stability. This derivative is more reactive in electrophilic substitution reactions and finds use in explosives and dyes .

Benzoic Acid, 2,2'-[1,4-Phenylenebis(methyleneoxy)]bis-, Dimethyl Ester CAS: 66012-49-5, InChIKey: PVOFWKCSYMMMRF-UHFFFAOYSA-N . Key Difference: Carbonylimino bridges are replaced with methyleneoxy (-CH₂-O-) groups, and carboxylic acids are esterified (-COOCH₃). Impact: Reduced polarity due to esterification and flexible methyleneoxy linkages. This compound is lipophilic, making it suitable for polymer plasticizers or hydrophobic coatings .

2,2′-[1,4-Phenylenebis(oxy)]bis[acetic Acid] CAS: N/A, InChIKey: AODRPBUXWWLPQB-UHFFFAOYSA-N . Key Difference: Benzoic acid moieties are replaced with acetic acid (-CH₂COOH), and linkages are ether (-O-). Impact: Lower molecular weight (226.18 g/mol vs. ~440 g/mol for the target compound) and fewer hydrogen bond donors (2 vs. 4). Reduced complexity (Topological Polar Surface Area: 93.1 vs. ~180 Ų) enhances membrane permeability .

Physicochemical Properties

Property Target Compound 5-Nitro Derivative Dimethyl Ester Acetic Acid Analog
Molecular Weight (g/mol) ~440* ~470* ~350* 226.18
Hydrogen Bond Donors 4 2 0 2
Hydrogen Bond Acceptors 8 10 6 6
Topological Polar Surface Area ~180 Ų* ~220 Ų* ~100 Ų* 93.1 Ų
Solubility High in polar solvents Low in water, moderate in DMSO Insoluble in water, soluble in THF Moderate in water

*Estimated based on structural analogs.

Biological Activity

Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy- (CAS No. 163883-76-9) is a notable derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C22H16N2O8
  • Molecular Weight : 436.4 g/mol
  • CAS Number : 163883-76-9

Research indicates that benzoic acid derivatives can influence several biological pathways:

  • Proteostasis Network Modulation : Compounds similar to benzoic acid derivatives have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein degradation, particularly under stress conditions associated with aging .
  • Enzyme Activation : In vitro studies suggest that certain benzoic acid derivatives activate cathepsins B and L—proteolytic enzymes involved in various cellular processes including apoptosis and antigen presentation .
  • Antioxidant Activity : Some studies have reported that benzoic acid derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Biological Activities

The biological activities of benzoic acid derivatives can be summarized as follows:

Activity TypeDescriptionReferences
Antimicrobial Inhibition of bacterial growth in various strains.
Cytotoxicity Induction of apoptosis in cancer cell lines.
Antioxidant Reduction of oxidative stress markers in cells.
Anti-inflammatory Potential reduction of inflammation markers.

Case Studies

  • Proteasome and Autophagy Activation : A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts, demonstrating significant enhancement in proteasomal and lysosomal activities at concentrations of 1 and 10 μg/mL without cytotoxic effects . The most potent derivative showed a 467% increase in cathepsin activity.
  • Antimicrobial Efficacy : Research involving various benzoic acid derivatives showed promising results against pathogens such as Escherichia coli and Staphylococcus aureus. The compounds exhibited concentration-dependent inhibition, suggesting their potential as antimicrobial agents .
  • Cytotoxic Effects on Cancer Cells : In assays involving Hep-G2 and A2058 cancer cell lines, certain derivatives demonstrated a significant cytotoxic effect while sparing normal fibroblast cells, indicating selective toxicity towards cancerous cells .

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